N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
“N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups, including a carboxamide, a thiazole ring, a furan ring, and a methoxy group . These functional groups suggest that this compound could have a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, a furan ring, and a carboxamide group would contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the carboxamide group could participate in condensation reactions, and the thiazole ring could undergo electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a carboxamide group could affect its solubility, and the aromatic rings could influence its stability .
Scientific Research Applications
Synthetic Methodologies and Chemical Characterizations
- Synthesis of Antiprotozoal Agents: Compounds with furan-2-carboxamide structures have been synthesized and evaluated for their antiprotozoal activities, demonstrating significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
- Functionalized Pyrimidines Synthesis: Research on synthesizing functionalized 1H-Pyrimidine-2-ones/thiones showcases the versatility of furan derivatives in constructing complex heterocyclic systems, important for developing new therapeutic agents (Sarıpınar et al., 2006).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial Activities: Furan-2-carboxamide derivatives have shown promising antimicrobial activities against various bacterial strains, indicating their potential as templates for developing new antimicrobial agents (Başoğlu et al., 2013).
- Cytotoxic and Anticancer Properties: Certain furan-2-carboxamide compounds have been evaluated for their cytotoxicity against cancer cell lines, suggesting their application in cancer research and potential as anticancer drugs (Hassan et al., 2014).
- Anti-Inflammatory and Analgesic Activities: Novel benzodifuranyl derivatives, including furan-2-carboxamide structures, have been investigated for their anti-inflammatory and analgesic activities, providing insights into the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Thiazole derivatives have been found to have various medicinal properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-5-2-4-11(8-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-6-3-7-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCOJVKDXNCCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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